molecular formula C13H22N2O3 B1397195 (4-Isocyanatocyclohexylmethyl)-carbamic acid tert-butyl ester and enantiomer CAS No. 1827601-38-6

(4-Isocyanatocyclohexylmethyl)-carbamic acid tert-butyl ester and enantiomer

Cat. No.: B1397195
CAS No.: 1827601-38-6
M. Wt: 254.33 g/mol
InChI Key: XABPVYFVNQSPDE-UHFFFAOYSA-N
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Description

“tert-Butyl isocyanate” is an organic compound with the formula (CH3)3CN=C=O . It is a reactive colorless liquid with an extremely unpleasant odor .


Synthesis Analysis

“tert-Butyl isocyanate” is prepared by a Hofmann carbylamine reaction. In this conversion, a dichloromethane solution of tert-butylamine is treated with chloroform and aqueous sodium hydroxide in the presence of a catalytic amount of the phase transfer catalyst benzyltriethylammonium chloride .


Molecular Structure Analysis

The linear formula of “tert-Butyl isocyanate” is (CH3)3CN=C=O . The molecular weight is 99.13 .


Chemical Reactions Analysis

“tert-Butyl isocyanate” undergoes [2+2] cycloaddition reaction with phosphagermaallene to yield 1-oxa-2-germacyclobutane . It also undergoes cycladdition reaction with molybdenum dioxo bis (aryloxide) complex to form a novel 16-electron molybdenum oxo-imido bis (aryloxide) complex .


Physical and Chemical Properties Analysis

“tert-Butyl isocyanate” is a liquid with a refractive index n20/D 1.386 (lit.) . It has a boiling point of 85-86 °C (lit.) and a density of 0.868 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Biotransformation of β-Amino Nitriles

    The study by Preiml, Hönig, and Klempier (2004) explores the biotransformation of β-amino nitriles to β-amino amides and acids, focusing on the chemoselectivity of the biotransformation. This process, using whole cells of Rhodococcus species, includes the conversion of five- and six-membered carbocyclic nitriles, one of which is (±)-(2-cyano-cyclohexyl) carbamic acid tert-butyl ester (Preiml, Hönig, & Klempier, 2004).

  • Synthetic and Crystallographic Studies

    Kant, Singh, and Agarwal (2015) conducted synthetic and crystallographic studies on compounds including (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. They characterized the compound using various techniques and analyzed its crystal packing, highlighting its non-planar conformation and intermolecular interactions (Kant, Singh, & Agarwal, 2015).

  • One-Pot Curtius Rearrangement

    Lebel and Leogane (2005) reported a one-pot Curtius rearrangement process for converting carboxylic acids to tert-butyl carbamates, a class of compounds to which (4-Isocyanatocyclohexylmethyl)-carbamic acid tert-butyl ester belongs. This method is notable for its mildness and efficiency, offering a practical approach for synthesizing protected amino acids (Lebel & Leogane, 2005).

  • Deprotection of tert-Butyl Carbamates

    Li et al. (2006) studied the deprotection of tert-butyl carbamates using aqueous phosphoric acid. This method preserves the stereochemical integrity of the substrates and demonstrates the mildness and selectivity of the reaction conditions. Such deprotection techniques are crucial in the synthesis and manipulation of compounds like (4-Isocyanatocyclohexylmethyl)-carbamic acid tert-butyl ester (Li et al., 2006).

Mechanism of Action

By virtue of the lone electron pair on carbon, isocyanides serve as ligands in coordination chemistry, especially with metals in the 0, +1, and +2 oxidation states. “tert-Butyl isocyanide” has been shown to stabilize metals in unusual oxidation states, such as Pd (I) .

Safety and Hazards

“tert-Butyl isocyanide” is toxic . Its behavior is similar to that of its close electronic relative carbon monoxide .

Properties

IUPAC Name

tert-butyl N-[(4-isocyanatocyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-8-10-4-6-11(7-5-10)15-9-16/h10-11H,4-8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABPVYFVNQSPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Isocyanatocyclohexylmethyl)-carbamic acid tert-butyl ester and enantiomer
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(4-Isocyanatocyclohexylmethyl)-carbamic acid tert-butyl ester and enantiomer

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